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Compound of Interest

Compound Name: 1-Decanol, aluminum salt
CAS No.: 26303-54-8
Cat. No.: B1665746

Get Quote

Executive Summary & Chemical Identity[1][2]

In the domain of metallo-organic precursors and lipid-based drug delivery systems, Aluminum
Decanolate (Aluminum tris(decan-1-olate)) represents a specific subclass of aluminum
alkoxides. Often confused with Aluminum Decanoate (a fatty acid salt), the Decanolate is a true

alkoxide derivative of 1-decanol.
This distinction is critical for researchers:

e Aluminum Decanolate (

): Hydrolytically unstable, covalent Al-O-C bonds, used primarily as a sol-gel precursor or
hydrophobic surface modifier.

¢ Aluminum Decanoate (

): lonic/Coordinate character, used as an excipient, thickener, or vaccine adjuvant
component.
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This guide focuses strictly on the Alkoxide (Decanolate), analyzing its oligomeric geometry,
coordination dynamics, and synthesis protocols required for high-purity applications.

Aluminum Decanolate Aluminum Decanoate
Property
(Target) (Contrast)
10787-69-6 (Generic
CAS Number 26303-54-8
carboxylates)
Formula
) ] ] Al-O-C=0[1] (Carboxylate
Bonding Al-O-C (Alkoxide bridge) ]
chelation)
o High moisture sensitivity ) )
Reactivity ] Stable in aqueous suspension
(Hydrolysis)
Geometry Oligomeric (Tetramer/Trimer) Micellar/Lamellar Stacks

Molecular Geometry & Coordination Dynamics

The structural integrity of Aluminum Decanolate is defined by the electron deficiency of the
aluminum atom (

). To satisfy its octet and alleviate electron deficiency, the molecule rarely exists as a monomer

(

). Instead, it undergoes oligomerization via oxygen bridging.

The Oligomerization Phenomenon

Unlike simple metal salts, aluminum alkoxides form coordination clusters. For long-chain
alkoxides like decanolate, the bulky

chains introduce steric hindrance that competes with the thermodynamic drive to polymerize.

e The "Aging" Effect: Freshly prepared Aluminum Decanolate typically exists as a trimer or
tetramer in non-polar solvents (e.g., toluene, hexane).

e Coordination Numbers: The structure contains two distinct aluminum environments:
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o Central Al (

). 6-coordinate (Octahedral geometry).

o Peripheral Al (

): 4-coordinate (Tetrahedral geometry).

Structural Model: The Tetrameric Cluster ()

The most thermodynamically stable geometry for aluminum alkoxides is the "tetrameric” form,
often described as a central octahedral aluminum sharing edges with three peripheral
tetrahedral aluminums.

e Bridging Oxygens (
-0): The alkoxide oxygens act as bridges between Al centers.

o Terminal Oxygens: The oxygens on the periphery are bonded to only one Al atom.

This geometry is crucial for drug delivery applications because the rate of hydrolysis
(breakdown in the body) depends on the ratio of 4-coordinate to 6-coordinate aluminum. The 6-
coordinate center is sterically shielded, hydrolyzing slower than the exposed 4-coordinate

wings.

Visualization of Coordination Geometry

The following diagram illustrates the logical flow of coordination stabilization and the resulting
geometry.
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Figure 1: Structural evolution of Aluminum Decanolate from monomeric species to stable
clusters containing mixed coordination geometries.

Synthesis & Validation Protocol

Expertise Note: Commercial sources of "Aluminum Decanolate" are often contaminated with
hydrolysis products (Aluminum hydroxide) or residual alcohols. For pharmaceutical-grade
applications (e.g., hydrophobic coating of API crystals), in situ synthesis is recommended to
ensure the Al-O-C bond integrity.

Reaction Mechanism
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The synthesis utilizes a direct reaction between Aluminum metal and 1-Decanol, often
catalyzed by Mercury(ll) chloride (toxic, legacy method) or lodine (

) (safer, modern standard).

Step-by-Step Protocol (Anhydrous)

Prerequisites: Schlenk line (inert atmosphere), dried glassware (oven at 120°C for 4h),
anhydrous 1-Decanol (dried over molecular sieves).

Activation: Place aluminum foil strips (1.0 eq) and a crystal of lodine (

, ~1% mol) in a 3-neck flask under Nitrogen flow.

e Initiation: Add a small volume (~10 mL) of anhydrous 1-Decanol. Heat gently to 80°C until
the iodine color fades and hydrogen evolution begins (bubbling).

o Propagation: Add the remaining 1-Decanol (excess, 4.0 eq total) dropwise via an addition
funnel. Maintain temperature at 110-120°C.

o Critical Control Point: If the reaction becomes too vigorous, cool immediately. Hydrogen
gas is highly flammabile.

o Completion: Reflux for 4-6 hours until all Aluminum metal is consumed. The solution should
be clear to slightly gray.

« Purification (Stripping): Remove excess 1-Decanol via vacuum distillation (high vacuum
required due to Decanol's high b.p. of 233°C).

Isolation: The product is a waxy, white/off-white solid. Store under Argon.[2]

Quality Control (Self-Validating)

e Visual Check: Product must be soluble in Toluene. Cloudiness indicates hydrolysis (

formation).

o FTIR Validation: Look for the disappearance of the broad O-H stretch (
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) from free decanol and the appearance of strong Al-O-C bands (

)

Applications in Drug Development

While less common than stearates, Aluminum Decanolate offers unique properties due to the
chain length (

) which balances lipophilicity with hydrolytic reactivity.

Hydrophobic Surface Modification

In dry powder inhalers (DPI), moisture uptake by the API (Active Pharmaceutical Ingredient)
causes clumping.

e Mechanism: Treating the API surface with Aluminum Decanolate in an organic solvent
creates a monolayer. The Al anchors to surface hydroxyls, while the decyl tails orient
outward.

e Result: A superhydrophobic shield that prevents moisture bridging between patrticles.

Sol-Gel Encapsulation

Aluminum Decanolate hydrolyzes to form alumina networks.

By controlling the water addition in a non-polar solvent, researchers can encapsulate
hydrophobic drugs within an amorphous alumina matrix, allowing for pH-dependent release
(Alumina dissolves in acidic gastric fluids).

Experimental Workflow: Surface Coating
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Figure 2: Workflow for hydrophobic modification of pharmaceutical powders using Aluminum
Decanolate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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